N-(2,2-dimethoxyethyl)quinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-11(17-2)7-13-12-9-5-3-4-6-10(9)14-8-15-12/h3-6,8,11H,7H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICFIFLWEBCAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Significance of Quinazoline Derivatives in Chemical Biology Research
Quinazoline (B50416) and its derivatives represent a critical class of heterocyclic compounds that are of considerable interest in pharmaceutical and medicinal chemistry. sigmaaldrich.comsigmaaldrich.com The fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring results in a bicyclic aromatic structure that serves as a privileged scaffold in drug discovery. sigmaaldrich.com This means the quinazoline core is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for the design of new drugs. sigmaaldrich.com
The broad pharmacological potential of quinazoline derivatives is well-documented, with compounds exhibiting a wide spectrum of biological activities. sigmaaldrich.comsigmaaldrich.com These include:
Anticancer: Many quinazoline derivatives have been investigated for their potent antitumor properties. sigmaaldrich.comsigmaaldrich.com They can act through various mechanisms, such as inhibiting specific enzymes crucial for cancer cell growth, like Aurora A kinase, or by interfering with processes like tubulin polymerization, which is essential for cell division. Some have also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Antimicrobial: This class of compounds has shown efficacy against a range of pathogens, demonstrating antibacterial and antifungal activities. sigmaaldrich.comsigmaaldrich.com
Anti-inflammatory: Several quinazoline derivatives possess significant anti-inflammatory properties. sigmaaldrich.comsigmaaldrich.com
Antiviral: Researchers have also explored the antiviral potential of quinazolines, with some derivatives showing activity against viruses like influenza. sigmaaldrich.com
Other Activities: The therapeutic applications of quinazolines extend further to include antihypertensive, anticonvulsant, antimalarial, and antioxidant effects. sigmaaldrich.comsigmaaldrich.com
The versatility of the quinazoline scaffold has led to the development of several approved drugs for various conditions, underscoring its importance in modern medicine. sigmaaldrich.com
Rationale for Investigating N 2,2 Dimethoxyethyl Quinazolin 4 Amine As a Core Research Subject
While extensive research exists on the broader quinazoline (B50416) family, specific information on the research rationale for N-(2,2-dimethoxyethyl)quinazolin-4-amine is not widely available in peer-reviewed literature. However, based on its structure and the known applications of similar compounds, its investigation is likely centered on its role as a chemical intermediate or a building block in the synthesis of more complex molecules.
The key structural features of this compound are the quinazoline-4-amine core and the N-linked 2,2-dimethoxyethyl side chain. The amino group at the 4-position is a common site for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships. The dimethoxyethyl group contains a protected aldehyde (an acetal), which can be deprotected under acidic conditions to reveal a reactive aldehyde functional group. This aldehyde can then be used in a variety of subsequent chemical reactions to build more elaborate molecular architectures.
Therefore, this compound is a valuable synthon for creating libraries of novel quinazoline derivatives. Researchers can utilize this compound as a starting material to systematically introduce diverse chemical moieties and investigate their impact on biological activity against various targets. While direct biological activity of this compound itself is not prominently reported, its utility in synthetic and medicinal chemistry provides a strong rationale for its importance as a research subject.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| Appearance | Solid |
| InChI Key | KICFIFLWEBCAOD-UHFFFAOYSA-N |
Advancements in the Synthesis of this compound and its Congeners: A Review of Modern Strategies
The quinazoline scaffold is a cornerstone in medicinal chemistry and materials science, owing to its broad spectrum of biological activities and versatile chemical properties. Within this class of compounds, this compound represents a key structure, the synthesis and derivatization of which are of significant interest for the development of novel functional molecules. This article delves into the advanced synthetic strategies for constructing the quinazoline core and its subsequent derivatization to yield this compound and its analogues.
Computational Chemistry and Structure Activity Relationship Sar Elucidation for N 2,2 Dimethoxyethyl Quinazolin 4 Amine
Theoretical Frameworks for Structure-Activity Relationship Studies
The exploration of the structure-activity relationship (SAR) of N-(2,2-dimethoxyethyl)quinazolin-4-amine is crucial for understanding its pharmacological potential. This involves a systematic investigation of how modifications to its chemical structure can influence its biological activity.
Impact of Substituent Modifications on Molecular Interactions
The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, and substitutions at various positions on the ring system can significantly impact its interaction with biological targets. For quinazoline derivatives, substitutions at the 2, 3, 6, and 8 positions have been shown to be critical for their antimicrobial and cytotoxic activities. nih.govresearchgate.net The presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are often essential for these biological effects. nih.gov
In the case of this compound, the 4-amino group is a key feature. Modifications to this amine or the dimethoxyethyl side chain would likely alter the compound's binding affinity and selectivity for its target. For instance, altering the length or branching of the ethyl chain, or changing the methoxy (B1213986) groups to other alkoxy groups, could affect the steric and electronic properties of the molecule, thereby influencing its fit within a receptor's binding pocket.
Principles of Molecular Recognition in Quinazoline-Ligand Systems
Molecular recognition between a ligand like this compound and its biological target is governed by a variety of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The quinazoline ring system itself, being aromatic, can participate in π-π stacking interactions with aromatic residues in a protein's active site. nih.gov
The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, a common feature in the binding of quinazoline derivatives to their targets. tandfonline.comnih.gov The exocyclic amino group at position 4 in this compound can serve as a hydrogen bond donor, further anchoring the molecule within the binding site. The oxygen atoms of the dimethoxyethyl group can also act as hydrogen bond acceptors.
In Silico Modeling and Simulation Techniques
Computational methods are invaluable tools for predicting and analyzing the behavior of molecules like this compound at an atomic level. These techniques can provide insights that are difficult to obtain through experimental methods alone.
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for lead candidates. tandfonline.comtandfonline.comnih.gov For this compound, molecular docking could be employed to predict its binding affinity and orientation within the active site of a potential target protein, such as a kinase or a receptor. nih.govnih.gov
The docking process involves generating a multitude of possible conformations of the ligand and positioning them within the receptor's binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.govresearchgate.net Studies on similar quinazoline derivatives have shown that they can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of their targets. nih.govnih.gov
For illustrative purposes, a hypothetical molecular docking result for this compound against a generic kinase target is presented in the table below.
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | MET793 (backbone NH) | 2.1 |
| Hydrogen Bond | LYS745 (sidechain NH3+) | 2.8 |
| Pi-Cation | LYS745 | 3.5 |
| Hydrophobic | LEU718, VAL726, ALA743 | N/A |
This table is for illustrative purposes and represents hypothetical data.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can reveal how a ligand like this compound and its target protein behave in a solvated environment. researchgate.net These simulations are crucial for assessing the stability of the binding mode predicted by molecular docking and for understanding the flexibility of both the ligand and the protein. nih.govnih.gov
MD simulations can also be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores. The trajectory of the simulation can be analyzed to identify key interactions that are maintained throughout the simulation, providing confidence in the predicted binding mode. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory and Frontier Orbital Analysis)
Quantum chemical calculations, such as Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of a molecule. semanticscholar.orgmui.ac.ir DFT can be used to calculate various molecular properties, including the geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) of this compound. tandfonline.comnih.gov
The molecular electrostatic potential map can identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting non-covalent interactions. tandfonline.com Frontier orbital analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of the compound. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's stability. researchgate.net
A hypothetical table of quantum chemical properties for this compound is provided below for illustrative purposes.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
This table is for illustrative purposes and represents hypothetical data.
Rational Design Principles for this compound Analogues
Rational drug design leverages the understanding of a biological target's structure and the SAR of lead compounds to create more potent and selective analogues. For this compound, rational design principles would focus on systematic modifications of its core structure to enhance its interaction with its putative biological target. Computational techniques such as molecular docking and 3D-QSAR are central to this process. researchgate.netfrontiersin.org
Molecular docking simulations would be employed to predict the binding orientation and affinity of this compound within the active site of its target protein. nih.gov The insights gained from these simulations guide the design of new analogues with improved binding interactions. The quinazoline ring itself is a privileged scaffold in medicinal chemistry, known to interact with the hinge region of many kinases. nih.govtandfonline.com
The rational design of analogues of this compound would likely explore modifications at three key positions, as outlined in the table below and consistent with general SAR studies on quinazolinones and quinazolin-4-amines. acs.orgresearchgate.net
| Structural Region | Design Strategy | Rationale | Example Modification |
| Quinazoline Core (Positions 6 and 7) | Introduction of small, electron-withdrawing or -donating groups. | To modulate electronic properties and explore additional binding pockets. mdpi.com | 6-chloro, 7-methoxy |
| 4-Amino Linker | Maintain the amine as a key hydrogen bond donor. | The amino group is often crucial for forming hydrogen bonds with the target protein's backbone. nih.gov | N-methylation (to probe steric tolerance) |
| N-(2,2-dimethoxyethyl) Side Chain | Vary the length and flexibility of the chain. Introduce different functional groups. | To optimize van der Waals contacts and explore hydrophobic pockets within the binding site. | Replacement with a (2-hydroxyethyl) or a (3,3-dimethoxypropyl) group. |
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to increase or decrease activity. frontiersin.orgfrontiersin.org These maps are invaluable for guiding the rational design of new compounds. For example, a CoMFA map might indicate that a bulky, electropositive substituent is favored at a specific position on the quinazoline ring, prompting the synthesis of analogues with such features.
The overarching goal of these rational design strategies is to develop analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov By combining the predictive power of QSAR with the structural insights from molecular modeling, researchers can navigate the vast chemical space more efficiently and increase the likelihood of discovering novel drug candidates based on the this compound scaffold. drugbank.comdergipark.org.tracs.org
Mechanistic Chemical Biology Investigations of N 2,2 Dimethoxyethyl Quinazolin 4 Amine in Biological Systems
Development and Application of N-(2,2-dimethoxyethyl)quinazolin-4-amine as Chemical Probes
The development of chemical probes is essential for understanding the function of biomolecules in their native environment. The quinazoline (B50416) framework, as seen in this compound, is a versatile scaffold for the design of such probes. rsc.org These tools enable researchers to visualize, identify, and characterize the interactions of small molecules with proteins and other cellular components.
The quinazoline and its isomer, the quinazolinone skeleton, are increasingly recognized for their luminescent properties, making them excellent candidates for fluorescent probes and bioimaging reagents. rsc.org These compounds often exhibit high quantum yields, good photostability, and sensitivity to their microenvironment, which are desirable characteristics for imaging applications. researchgate.netcrimsonpublishers.com
The development of fluorescent probes based on the quinazoline scaffold allows for the visualization of biological processes in living cells with high spatial and temporal resolution. crimsonpublishers.com For instance, quinazoline-based probes have been designed to detect specific ions, such as hypochlorite, with high selectivity and a "turn-on" fluorescent response. researchgate.net Furthermore, the fusion of a quinazoline pharmacophore with a fluorophore has enabled the development of probes for specific receptors, such as α1-adrenergic receptors, allowing for their visualization and localization within cells. nih.gov The synthesis of these probes often involves modular strategies, allowing for the fine-tuning of their photophysical properties and biological targets. researchgate.net While specific fluorescent probes directly derived from this compound are not extensively documented, the inherent properties of the quinazoline core suggest its strong potential for such applications. The dimethoxyethyl group could be chemically modified to attach various fluorophores, creating bespoke probes for bioimaging.
In one study, novel F-18 labeled 4-aminoquinazoline derivatives were synthesized for positron emission tomography (PET) imaging of tumors. These probes demonstrated significant tumor uptake and rapid clearance from non-target tissues, highlighting the utility of the quinazoline scaffold in developing advanced imaging agents. nih.gov One of the derivatives, [18F]3, showed a tumor-to-muscle uptake ratio of 7.70 at 60 minutes post-injection, superior to that of [18F]-FDG and L-[18F]-FET in the same animal model. nih.gov
| Probe Type | Target/Application | Key Features |
| Quinazolinone-based "turn-on" probe | Hypochlorite detection | High selectivity, low detection limit (11.4 nM), colorimetric and fluorescent response. researchgate.net |
| Quinazoline-fluorophore conjugate | α1-Adrenergic receptor imaging | High affinity and sensitivity, low toxicity, enables subcellular localization. nih.gov |
| 18F-labeled 4-aminoquinazolines | PET imaging of tumors | High tumor uptake, favorable tumor-to-muscle and tumor-to-brain ratios. nih.gov |
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize protein targets of small molecules in complex biological systems. nih.govnih.gov This technique often employs chemical probes that covalently react with specific amino acid residues on proteins. The quinazoline scaffold can be functionalized with reactive groups, or "warheads," to create probes for ABPP. researchgate.net
For example, quinazoline derivatives appended with an α-chlorofluoroacetamide (CFA) group have been used to selectively and reversibly modify kinase cysteines. researchgate.net These probes exhibit high reactivity towards their target proteins within the cellular environment. Competitive ABPP experiments, where the probe's binding is competed with a known inhibitor like afatinib, can validate target engagement and selectivity. researchgate.net
Another approach involves using acrylamide-functionalized quinazoline derivatives. One such compound, 7a, was found to covalently bind to the Cys151 residue of β-ketoacyl-ACP-synthase II (FabF) in Xanthomonas oryzae pv. oryzae, leading to the inhibition of fatty acid biosynthesis. nih.gov This study showcases how ABPP can guide the identification of novel antibacterial targets for quinazoline-based compounds. nih.gov
The general workflow for such an experiment is outlined below:
Table 2: Generalized Workflow for Proteome Reactivity Profiling| Step | Description |
|---|---|
| 1. Probe Treatment | Live cells or cell lysates are treated with the quinazoline-based chemical probe. |
| 2. Lysis and Click Chemistry | Cells are lysed, and the probe-labeled proteins are conjugated to a reporter tag (e.g., biotin) via click chemistry. |
| 3. Enrichment | Biotin-tagged proteins are enriched using streptavidin beads. |
| 4. Proteolysis | Enriched proteins are digested into peptides. |
| 5. Mass Spectrometry | Peptides are analyzed by LC-MS/MS to identify the probe-labeled proteins and the site of modification. |
This methodology allows for the large-scale profiling of the proteome's reactivity towards a given quinazoline probe, providing insights into potential molecular targets and off-targets. nih.govnih.gov
In Vitro Molecular Target Engagement Studies
In vitro studies are crucial for elucidating the direct molecular interactions between a compound and its biological targets. For this compound and its analogs, these studies involve a range of biochemical and cell-based assays to characterize their effects on enzymes, cellular pathways, and receptors.
Quinazoline derivatives are well-known inhibitors of various enzymes, particularly protein kinases, which play a central role in cellular signaling and are often dysregulated in diseases like cancer. ekb.eg
Protein Kinase Inhibition: Many quinazoline-based compounds have been developed as inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. ekb.eg Enzyme inhibition assays are used to determine the potency of these compounds, typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). For example, a series of new quinazolin-4-one derivatives were synthesized and tested for their inhibitory activity against VEGFR-2 tyrosine kinase, with one compound showing an IC₅₀ of 4.6 ± 0.06 µM. ekb.eg
Kinetic characterization studies are often performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). These studies involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
The engagement of this compound and related compounds with their molecular targets leads to the modulation of cellular pathways and observable phenotypic changes.
Anticancer Activity: In cancer research, quinazoline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. ekb.eg Phenotypic screening against various cancer cell lines is a common approach to assess their anti-proliferative activity. For example, novel amide-enriched 2-(1H)-quinazolinone derivatives displayed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), with IC₅₀ values in the low micromolar range. nih.gov
Pathway Analysis: The molecular mechanisms underlying these phenotypic effects are investigated through pathway analysis. For instance, the inhibition of the EGFR signaling pathway by quinazoline derivatives can block downstream signaling cascades that promote cell growth and survival. ekb.eg Similarly, the inhibition of the VEGF pathway can lead to anti-angiogenic effects, preventing the formation of new blood vessels that supply tumors. ekb.eg
The quinazoline scaffold is also found in molecules that bind to various cell surface receptors, including G protein-coupled receptors (GPCRs).
Adrenergic Receptors: As mentioned earlier, quinazoline-based fluorescent probes have been developed for α₁-adrenergic receptors. nih.gov Binding affinity studies, typically using radioligand displacement assays or fluorescence polarization, are conducted to quantify the interaction between the compound and the receptor. These studies yield the inhibition constant (Kᵢ) or dissociation constant (Kₔ), which are measures of the ligand's binding affinity.
Adenosine (B11128) Receptors: More recently, 2-aminoquinazoline (B112073) derivatives have been identified as potent antagonists of the A₂A adenosine receptor (A₂AR), a target for neurodegenerative diseases and cancer. nih.gov A fluorescence polarization (FP) assay, using a fluorescently labeled A₂AR ligand, was employed to determine the binding affinities of a series of new quinazoline compounds. nih.gov This method avoids the use of radioactivity and is suitable for high-throughput screening. One compound, 5m , exhibited a high affinity for the human A₂AR with a Kᵢ value of 5 nM. nih.gov
Table 3: Binding Affinities of Quinazoline Derivatives for the A₂A Adenosine Receptor
| Compound | Substitution | Kᵢ (nM) |
|---|---|---|
| 1 | 6-bromo-4-(furan-2-yl) | 20 |
| 5m | N/A | 5 |
| 9w | 6-methyl, aminopentylpiperidine | 61 |
| 10d | 7-methyl, 4-[(piperidin-1-yl)methyl]aniline | 15 |
Data sourced from Bolteau et al. (2024) nih.gov
These binding studies are essential for establishing the structure-activity relationships (SAR) of quinazoline derivatives, guiding the design of more potent and selective ligands. nih.gov
Analytical Methodologies for Structural Characterization of N 2,2 Dimethoxyethyl Quinazolin 4 Amine
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(2,2-dimethoxyethyl)quinazolin-4-amine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR would be used to map the carbon-hydrogen framework of the compound.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The quinazoline (B50416) ring protons would typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons of the dimethoxyethyl side chain would be observed in the aliphatic region. The methoxy (B1213986) groups (-OCH₃) would produce a sharp singlet, while the -CH₂- and -CH- protons would show characteristic multiplicities based on their coupling with adjacent protons. The N-H proton of the amine linker would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The quinazoline ring contains several quaternary carbons and carbons bonded to nitrogen, which would have characteristic shifts. Based on data for similar quinazoline structures, the aromatic carbons would resonate in the δ 115-160 ppm range. nih.gov The carbons of the side chain, including the two methoxy carbons and the ethyl backbone, would appear at higher field (δ 50-100 ppm). oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Quinazoline Aromatic-CH | 7.0 - 8.5 (multiplets) | 115 - 140 |
| Quinazoline C-N/C=N | - | 150 - 160 |
| Amine N-H | Variable, broad singlet | - |
| Methylene -CH₂- | ~3.8 (doublet of triplets) | ~45 |
| Acetal (B89532) -CH- | ~4.6 (triplet) | ~103 |
| Methoxy -OCH₃ | ~3.4 (singlet) | ~55 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₅N₃O₂, Molecular Weight: 233.27 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. sigmaaldrich.comsigmaaldrich.com
Under electron impact (EI) or electrospray ionization (ESI), the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ at m/z 233 or 234, respectively. Characteristic fragmentation would involve the side chain. Common fragmentation patterns for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.org A key fragmentation would likely be the loss of a methoxy group (-OCH₃, 31 Da) or the cleavage of the acetal, which is a common fragmentation pathway for such structures. researchgate.netchemguide.co.uk
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 234 | [M+H]⁺ | Protonated molecular ion |
| 202 | [M - OCH₃]⁺ | Loss of a methoxy radical from the molecular ion |
| 159 | [M - C₄H₉O₂]⁺ | Cleavage of the N-C bond of the side chain |
| 145 | [C₈H₇N₃]⁺ | Quinazolin-4-amine core cation |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands. A medium to weak band around 3350-3310 cm⁻¹ would be expected for the secondary amine (N-H) stretch. orgchemboulder.com Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the side chain would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would produce strong absorptions in the 1650-1450 cm⁻¹ region. The C-O stretching of the ether-like methoxy groups would be visible as strong bands in the 1250–1020 cm⁻¹ range. orgchemboulder.com
Chromatographic Techniques for Purity and Isolation
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. nih.gov For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The ratio would be optimized to achieve a retention factor (Rf) value ideally between 0.3 and 0.5 for the product, ensuring it is well-separated from starting materials and by-products. Visualization would be achieved using a UV lamp (254 nm), as the quinazoline ring is UV-active.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. A reversed-phase method would likely be employed, using a C18 stationary phase column. The mobile phase would consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The components are separated based on their polarity, with the more polar impurities eluting first. The purity of this compound would be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks.
Table 3: Typical Chromatographic Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol (e.g., 95:5 v/v) | UV light (254 nm) |
| HPLC | C18 silica | Acetonitrile/Water + 0.1% Formic Acid (Gradient) | UV (e.g., at 254 nm) |
Advanced Biophysical Techniques
Should this compound be investigated for its interaction with biological macromolecules, advanced biophysical techniques would be employed.
Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to measure the stability of a protein and to detect ligand binding. nih.govunchainedlabs.com The method monitors the thermal unfolding of a target protein by measuring changes in the fluorescence of an environment-sensitive dye. harvard.edu When a small molecule ligand binds to a protein, it typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm).
To assess the interaction of this compound with a potential protein target (e.g., a kinase or other enzyme), a DSF experiment would be conducted. The protein would be incubated with varying concentrations of the compound, and the Tm would be measured for each condition. A concentration-dependent increase in the Tm (a "thermal shift") would provide strong evidence of direct binding between the compound and the protein, allowing for the quantification of binding affinity. nih.gov This technique is crucial in early-stage drug discovery for hit validation and lead optimization.
Future Research Directions and Innovation in N 2,2 Dimethoxyethyl Quinazolin 4 Amine Research
Exploration of Underexplored Biological Targets and Mechanisms
The anticancer activity of quinazoline (B50416) derivatives has historically been associated with the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com However, the versatility of the quinazoline core allows for interaction with a much broader range of biological targets, many of which remain underexplored for derivatives of N-(2,2-dimethoxyethyl)quinazolin-4-amine.
Future research should extend beyond conventional targets to investigate other enzyme families and cellular pathways where quinazolines have shown promise. These include:
DNA Repair and Synthesis Enzymes: Targets such as poly-(ADP-ribose)-polymerase (PARP) and dihydrofolate reductase (DHFR) are critical for cancer cell survival and proliferation. nih.gov The quinazoline framework has been successfully adapted to inhibit these enzymes, suggesting a fertile area for screening new derivatives. nih.govacs.org
Helicases: Recent studies have identified Werner syndrome helicase (WRN) as a potential synthetic lethal target in certain cancers, and quinazoline derivatives have emerged as promising WRN inhibitors. nih.gov This represents a novel and exciting avenue for developing targeted cancer therapies.
Tubulin Polymerization: The disruption of microtubule dynamics is a validated anticancer strategy. Certain quinazoline compounds are known to function as tubulin polymerization inhibitors, offering a distinct mechanism of action from kinase inhibition. nih.gov
Immune Checkpoints: The development of small-molecule immune checkpoint inhibitors is a major goal in immuno-oncology. Investigating the potential of this compound derivatives to modulate targets like IDO1 (Indoleamine 2,3-dioxygenase) or PD-L1 could lead to new classes of immunotherapeutic agents.
Systematic screening of a library derived from this compound against these less conventional targets could reveal unexpected biological activities and open new therapeutic indications.
Development of Novel Derivatization Strategies for Enhanced Selectivity
The biological activity and selectivity of quinazoline compounds are highly dependent on the nature and position of their substituents. nih.gov The structure of this compound provides multiple sites for chemical modification to enhance target selectivity and improve pharmacological properties. Future synthetic efforts should focus on systematic structural modifications.
Key derivatization strategies include:
Modification of the C4-Amine Substituent: The N-(2,2-dimethoxyethyl) group is a prime candidate for modification. The acetal (B89532) can be hydrolyzed to an aldehyde, which can then serve as a handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and the introduction of diverse heterocyclic or aryl moieties.
Substitution at the C2 Position: Introducing various aryl or alkyl groups at the C2 position of the quinazoline ring is a common strategy to modulate activity. This can be achieved through reactions of the corresponding 2-chloroquinazoline (B1345744) intermediate.
Functionalization of the Benzene (B151609) Ring: Positions C6 and C7 are frequently modified in potent kinase inhibitors. Introducing small electron-donating or -withdrawing groups can fine-tune the electronic properties of the scaffold and create new interactions with target proteins.
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to generate diverse libraries of these novel derivatives for screening. nih.govnih.gov A focused approach to derivatization, guided by structural biology and computational modeling, is crucial for developing compounds with high selectivity for a single target, thereby minimizing off-target effects. For instance, designing derivatives that exploit subtle differences in the ATP-binding pockets of kinases, such as those between Aurora A and Aurora B, can lead to highly selective inhibitors. nih.gov
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Synthetic Strategy Example | Potential for Enhanced Selectivity |
|---|---|---|
| C4-Amine Side Chain | Hydrolysis of acetal to aldehyde, followed by reductive amination with various amines. | Introduce groups that can form specific hydrogen bonds or hydrophobic interactions with the target protein, improving binding affinity and selectivity. |
| C2 Position | Nucleophilic aromatic substitution on a 2-chloroquinazoline precursor with various amines, alcohols, or thiols. | Modulate the overall shape and electronic distribution of the molecule to fit selectively into the target's binding site. |
| C6/C7 Positions | Introduction of methoxy (B1213986), halogen, or other small functional groups on the benzene ring of the quinazoline core. | Fine-tune interactions in the solvent-exposed region of the binding pocket or allosteric sites, which can be critical for isoform-specific kinase inhibition. |
| Quinazoline Core | Bioisosteric replacement of the quinazoline core with related heterocyclic systems (e.g., quinoline, quinoxaline). | Alter the core scaffold to reduce off-target activities while maintaining key interactions required for binding to the primary target. |
Advanced Computational and Experimental Synergies in Compound Optimization
The optimization of lead compounds based on the this compound scaffold can be significantly accelerated by integrating computational design with experimental validation. nih.gov This synergistic approach allows for a more rational and efficient exploration of chemical space, reducing the time and cost associated with traditional trial-and-error methods.
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools. biointerfaceresearch.comnih.gov
3D-QSAR: These models can correlate the three-dimensional properties of molecules with their biological activity, providing predictive tools to guide the design of more potent compounds. nih.govnih.gov
Molecular Docking: Docking studies can predict the binding mode of derivatives within the active site of a target protein. nih.govnih.gov This information helps to rationalize observed activities and provides a structural basis for designing new modifications that enhance binding affinity and selectivity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing key interactions, such as the formation of specific salt bridges, that are crucial for selective inhibition. nih.gov
The predictions from these computational models must be validated through a robust experimental workflow . This includes the chemical synthesis of the designed compounds, followed by in vitro biological evaluation. nih.gov High-throughput screening against a panel of targets can identify potent and selective inhibitors, while cellular assays can confirm their activity in a more physiologically relevant context. This iterative cycle of design, synthesis, testing, and modeling is a powerful paradigm for modern drug discovery. nih.gov
Designing this compound for Specific Chemical Biology Applications
Beyond their direct therapeutic potential, small molecules are powerful tools for probing biological systems. chemicalprobes.org The this compound scaffold is a promising starting point for the design of specialized chemical probes to investigate cellular processes and validate drug targets.
Future research in this area could focus on developing:
Fluorescent Probes: The amine functional group on the quinazoline scaffold can serve as a convenient attachment point for fluorophores. nih.gov By conjugating a fluorescent dye to a derivative of this compound that selectively binds to a specific protein, researchers can create probes for live-cell imaging. nih.govrsc.org Such probes can be used to visualize the subcellular localization of a target protein, monitor its activity, or track changes in its expression levels. nih.govrsc.org Quinazolinone-based probes have been successfully developed to detect changes in pH or viscosity within specific organelles like lysosomes. rsc.org
Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker, the scaffold can be converted into an affinity-based probe for target identification and validation.
Degrader Molecules: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs). By linking a derivative that binds to a target protein with a ligand for an E3 ubiquitin ligase, the resulting PROTAC could induce the targeted degradation of the protein of interest, providing a powerful chemical knockout tool.
The development of such chemical biology tools from the this compound core would not only advance our understanding of fundamental biology but also aid in the discovery and validation of new therapeutic targets.
Q & A
What are the key synthetic methodologies for preparing N-(2,2-dimethoxyethyl)quinazolin-4-amine and its derivatives?
Basic Research Question
Synthesis typically involves multi-step reactions starting from quinazoline cores. For example, the condensation of 2-aminobenzamide derivatives with diethyloxalate forms the quinazoline backbone, followed by nucleophilic substitution with 2,2-dimethoxyethylamine . Key steps include:
- Intermediate formation : Use of triethoxymethane or diethyloxalate to generate 4-oxo-3,4-dihydroquinazoline intermediates.
- Amine substitution : Reaction with 2,2-dimethoxyethylamine under reflux conditions in solvents like 1,4-dioxane or methanol.
- Purification : Column chromatography or recrystallization to isolate the final product.
Characterization via , , and HRMS is critical for confirming structural integrity .
How can crystallographic data inform the structural and conformational analysis of this compound?
Advanced Research Question
X-ray crystallography provides insights into molecular conformation and intermolecular interactions. For related compounds:
- Z-conformation : Observed in analogs with ethylene glycol substituents, where the C=C bond adopts a planar arrangement (torsion angle ~4°) .
- Hydrogen bonding : Intramolecular interactions between amine (N–H) and ether oxygen stabilize specific conformations.
- Packing behavior : Parallel molecular alignment in crystal lattices, driven by π-π stacking and van der Waals forces, can influence solubility and bioavailability .
Methodological Tip : Use synchrotron radiation (MoKα, λ = 0.71069 Å) for high-resolution data collection and refine structures with software like SHELX .
What computational approaches are used to predict the biological activity of quinazolin-4-amine derivatives?
Advanced Research Question
3D-QSAR and molecular docking are pivotal for structure-activity relationship (SAR) studies:
- 3D-QSAR : Build pharmacophore models using steric, electrostatic, and hydrophobic fields. For example, substituents on the quinazoline ring (e.g., morpholinyl or pyridinyl groups) enhance kinase inhibition .
- Docking simulations : Target enzymes like c-Src or β-glucocerebrosidase to predict binding affinities. Key residues (e.g., ATP-binding pockets) guide rational drug design .
Validation : Cross-validate models with experimental IC values from enzyme assays .
How do researchers resolve contradictions in biological activity data for quinazolin-4-amine analogs?
Advanced Research Question
Discrepancies often arise from assay conditions or structural variations:
- Case Study : A compound showing high in vitro kinase inhibition but poor in vivo efficacy may suffer from metabolic instability. Modify the dimethoxyethyl group to improve pharmacokinetics (e.g., replace with PEGylated chains) .
- Data Normalization : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and control for variables like solvent effects (DMSO ≤0.1% v/v).
- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
What strategies optimize the selectivity of this compound for specific kinase targets?
Advanced Research Question
Selectivity is achieved through:
- Substituent engineering : Introducing bulky groups (e.g., tetrahydro-2H-pyran) reduces off-target binding. For c-Src inhibitors, a 4-methylpiperazineethoxy group enhances specificity over other kinases .
- Kinase profiling : Screen against panels of recombinant kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity cliffs .
- Dynamic modeling : Use molecular dynamics (MD) simulations to assess binding pocket flexibility and residence time .
How are quinazolin-4-amine derivatives characterized for anti-inflammatory activity?
Basic Research Question
Standard protocols include:
- In vitro assays : Measure COX-1/COX-2 inhibition using ELISA kits. For example, analogs with nitro or amino groups show IC values <10 μM .
- In vivo models : Use carrageenan-induced paw edema in rodents. Administer compounds orally (10–50 mg/kg) and monitor edema reduction over 6–24 hours .
- Safety profiling : Assess hepatotoxicity via ALT/AST levels and histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
